molecular formula C20H24N2O3S B563394 Desacetyl Diltiazem-d3 CAS No. 1246815-32-6

Desacetyl Diltiazem-d3

Cat. No.: B563394
CAS No.: 1246815-32-6
M. Wt: 375.501
InChI Key: NZHUXMZTSSZXSB-JYDNCUBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Desacetyl Diltiazem-d3 interacts with various enzymes and proteins in the body. It is a product of the metabolism of Diltiazem, which is known to interact with carboxylic acids to form heterosynthons . The N, N - (dimethyl)ethylamine fragment of the Diltiazem molecule interacts with the carboxylic groups of the acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This action influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has a higher affinity to CYP2D6 compared with CYP3A4, suggesting that its metabolism via CYP2D6 is the preferred pathway in vivo . This interaction with biomolecules leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A study found that plasma samples buffered with 1% of 0.1 M NaF solution were able to limit the degradation of Diltiazem to Desacetyl Diltiazem for longer storage periods at -70 °C .

Metabolic Pathways

This compound is involved in the metabolic pathways of Diltiazem. Diltiazem is metabolized by N-demethylation, O-demethylation, and deacetylation . This compound is a product of this deacetylation process .

Transport and Distribution

It is known that Diltiazem and its metabolites are rapidly desacetylated by the rat jejunum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Diltiazem-d3 involves the deacetylation of Diltiazem followed by the introduction of deuterium atoms. The process typically starts with Diltiazem, which undergoes hydrolysis to remove the acetyl group, forming Desacetyl Diltiazem. This intermediate is then subjected to deuterium exchange reactions to replace specific hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in achieving the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Desacetyl Diltiazem-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Desacetyl Diltiazem-d3 is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in pharmacokinetic studies and analytical method development .

Biological Activity

Desacetyl Diltiazem-d3 is a deuterated derivative of Desacetyl Diltiazem, a significant metabolite of the calcium channel blocker Diltiazem. This compound has garnered attention in pharmacological research due to its role in studying drug metabolism and its potential applications in understanding the pharmacokinetics of its parent compound, Diltiazem. This article delves into the biological activity of this compound, outlining its mechanisms, metabolic pathways, and implications for clinical research.

Chemical Structure and Properties

This compound has the molecular formula C17H19N2O4SC_{17}H_{19}N_2O_4S with a molecular weight of approximately 375.50 g/mol. The incorporation of deuterium (D) enhances its utility as a tracer in metabolic studies. The presence of deuterium can influence the biological properties and metabolism of the compound, necessitating careful interpretation of experimental results.

This compound functions primarily through mechanisms similar to those of its parent compound, Diltiazem:

  • Calcium Channel Blockade : It inhibits the influx of calcium ions across myocardial and vascular smooth muscle cell membranes, leading to decreased contractility and vasodilation. This action reduces blood pressure and increases oxygen delivery to myocardial tissues .
  • Metabolic Pathways : this compound is involved in various metabolic pathways mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Studies indicate that the metabolism of Desacetyl Diltiazem is preferentially mediated by CYP2D6 compared to its parent compound, suggesting significant interindividual variability in drug response .

Pharmacokinetics

The pharmacokinetic profile of this compound allows researchers to track its distribution and elimination in biological systems. Following administration, it can be detected in biological samples such as blood or urine, providing insights into the metabolic fate of Diltiazem. The use of deuterium labeling enhances sensitivity in detection methods like mass spectrometry.

Research Findings

Recent studies have explored the biological activity and pharmacological relevance of this compound:

  • In Vitro Studies : Research has shown that Desacetyl Diltiazem exhibits severalfold higher affinity for CYP2D6 compared to CYP3A4, indicating a unique metabolic pathway that may influence therapeutic outcomes .
  • Oxidative Stress Studies : Investigations into d-cis-Diltiazem (a related compound) have revealed its potential to induce oxidative stress under certain conditions, which may have implications for understanding the safety profile of calcium channel blockers .

Applications in Research

This compound serves multiple roles in pharmacological research:

  • Tracer Studies : Its isotopic labeling makes it invaluable for tracing metabolic pathways and understanding drug interactions.
  • Preclinical Studies : It can be used to explore the pharmacological effects of Desacetyl Diltiazem itself, although findings must be validated against non-labeled compounds due to possible alterations caused by deuterium.

Case Studies

Several case studies highlight the utility of this compound in clinical research:

  • Metabolic Profiling : In a study involving healthy volunteers, researchers administered Diltiazem alongside this compound to assess differences in metabolism across individuals. Results indicated significant variability in metabolite concentrations, underscoring the importance of personalized medicine approaches .
  • Drug Interaction Studies : Another study focused on the interaction between this compound and other cardiovascular medications, providing insights into potential synergistic effects or adverse interactions that could inform clinical guidelines.

Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-JYDNCUBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.